Fmoc-9-aminononanoic acid
CAS No.: 212688-52-3
Cat. No.: VC3050535
Molecular Formula: C24H29NO4
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 212688-52-3 |
---|---|
Molecular Formula | C24H29NO4 |
Molecular Weight | 395.5 g/mol |
IUPAC Name | 9-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid |
Standard InChI | InChI=1S/C24H29NO4/c26-23(27)15-5-3-1-2-4-10-16-25-24(28)29-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22H,1-5,10,15-17H2,(H,25,28)(H,26,27) |
Standard InChI Key | LWISAKTUHDLUTN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCC(=O)O |
Introduction
Chemical Structure and Properties
Chemical Identity and Molecular Characteristics
Fmoc-9-aminononanoic acid is characterized by the molecular formula C24H29NO4 with a molecular weight of approximately 395.5 g/mol and is identified by the Chemical Abstracts Service (CAS) registry number 212688-52-3 . The compound consists of three key structural components: a fluorenyl group, a methoxycarbonyl linker, and a 9-aminononanoic acid backbone. This arrangement creates a molecule with distinct functional regions that contribute to its chemical versatility.
The structure features nine carbon atoms in the aminononanoic acid portion, with a carboxyl group at one terminus and an amino group (protected by the Fmoc moiety) at the other terminus . This extended carbon chain provides conformational flexibility, which is advantageous in many applications, particularly those requiring specific spatial arrangements of functional groups.
Table 1: Physical and Chemical Properties of Fmoc-9-aminononanoic acid
Property | Value |
---|---|
Chemical Name | 9-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid |
Common Name | Fmoc-9-aminononanoic acid |
Molecular Formula | C24H29NO4 |
Molecular Weight | 395.5 g/mol |
CAS Number | 212688-52-3 |
Physical State | Solid |
Key Functional Groups | Carboxylic acid, Fmoc-protected amino group |
Structural Features and Reactivity
The molecular architecture of Fmoc-9-aminononanoic acid confers specific chemical behaviors that are essential to its applications:
The Fmoc protecting group serves as a temporary shield for the amino function, preventing unwanted reactions during synthetic procedures while remaining selectively removable under mild basic conditions . This characteristic is particularly valuable in peptide synthesis, where controlled sequential reactions are essential.
The nine-carbon chain between the protected amino group and the carboxylic acid terminus provides an extended spacer that offers flexibility in molecular design and interactions . This feature distinguishes Fmoc-9-aminononanoic acid from standard amino acids, which typically have shorter carbon chains between functional groups.
The terminal carboxylic acid remains reactive and available for coupling reactions, particularly in peptide synthesis, where it forms amide bonds with amino groups of other amino acids or compounds . This reactivity is fundamental to the compound's utility as a building block in complex molecular architectures.
Synthesis Methodologies
General Approaches to Fmoc Protection
While specific literature on the synthesis of Fmoc-9-aminononanoic acid is limited in the available search results, the synthesis likely follows established protocols for Fmoc protection of amino acids. The general approach involves the reaction of 9-aminononanoic acid with an appropriate Fmoc-activating reagent under basic conditions.
Related research by Wen and Crews describes efficient methods for synthesizing Fmoc-protected amino aldehydes, which may provide insights into approaches applicable to Fmoc-9-aminononanoic acid preparation . Their work demonstrates two effective methods:
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NaBH4 reduction of Fmoc-protected mixed anhydrides, followed by Swern oxidation of the resulting alcohols.
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LiAlH4 reduction of Fmoc-protected amino acid Weinreb amides.
Synthetic Considerations and Challenges
The synthesis of Fmoc-9-aminononanoic acid presents specific challenges that must be addressed to achieve high yields and product purity:
The selective protection of the terminal amino group requires careful control of reaction conditions to avoid side reactions at the carboxylic acid functionality. The extended carbon chain of 9-aminononanoic acid may also influence reactivity patterns compared to standard amino acids with shorter chains.
Purification strategies must ensure high product purity, particularly for applications in peptide synthesis and pharmaceutical development, where impurities can compromise subsequent reactions or biological evaluations.
Applications in Research and Industry
Role in Peptide and Peptidomimetic Synthesis
Fmoc-9-aminononanoic acid serves as a valuable building block in peptide and peptidomimetic synthesis, where it introduces specific structural features:
The compound functions as an intermediate in peptide and peptidomimetic synthesis, where the extended carbon chain can act as a spacer between functional domains . This spacer capability allows researchers to control the distance between important molecular recognition elements in peptide-based molecules.
The incorporation of Fmoc-9-aminononanoic acid into peptide sequences enables the creation of modified peptides with altered properties compared to those containing only standard amino acids . These modifications can influence solubility, membrane permeability, resistance to enzymatic degradation, and biological activity.
Pharmaceutical and Biological Applications
The applications of Fmoc-9-aminononanoic acid extend to pharmaceutical research and biological investigations:
The compound serves as an intermediate in the production of pharmaceuticals and biologics, contributing to the synthesis of drug candidates . Its unique structural features can be leveraged to create therapeutic agents with specific pharmacokinetic or pharmacodynamic properties.
Researchers use Fmoc-9-aminononanoic acid to study protein and peptide structure and function, particularly in the development of peptidomimetics that mimic the activity of natural peptides but offer improved stability or bioavailability .
The compound contributes to investigations of enzymes and proteins, potentially leading to advancements in drug development and biologics . By incorporating Fmoc-9-aminononanoic acid or its derivatives into peptide-based probes, researchers can explore enzyme mechanisms or protein-binding interactions.
Fmoc-9-aminononanoic acid has applications in exploring cell membrane structure and function, possibly due to its amphiphilic character resulting from the combination of hydrophobic carbon chain and hydrophilic functional groups .
Table 2: Applications of Fmoc-9-aminononanoic acid in Research and Industry
Application Domain | Specific Uses |
---|---|
Peptide Chemistry | Building block for peptide synthesis, spacer element, peptidomimetic development |
Pharmaceutical Research | Intermediate in drug synthesis, structure-activity relationship studies |
Biochemical Research | Protein structure investigations, enzyme studies, molecular probes |
Cell Biology | Membrane structure studies, investigation of cellular uptake mechanisms |
Drug Delivery | Development of materials for targeted or controlled drug delivery systems |
Molecular Interactions and Mechanisms
Functional Group Interactions
The molecular interactions of Fmoc-9-aminononanoic acid are primarily mediated by its key functional groups:
The amino group (once deprotected) participates in molecular binding to proteins and other biological molecules, enabling specific interactions that can be exploited in various applications . The nature of these interactions depends on the molecular context and the specific binding partners involved.
The carboxyl group contributes to peptide bond formation and other interactions, serving as a key reaction site in synthetic applications . In peptide synthesis, this group typically undergoes activation prior to coupling with amino groups to form amide bonds.
The structural characteristics of Fmoc-9-aminononanoic acid, including the extended carbon chain, play important roles in its ability to interact effectively with proteins and other molecules . These interactions can influence binding affinity, specificity, and the biological activity of molecules incorporating this building block.
Supplier | Package Size | Price (USD) |
---|---|---|
Santa Cruz Biotechnology | 250 mg | $210.00 |
Santa Cruz Biotechnology | 1 g | $410.00 |
Acmec Biochemical | Not specified | Not specified |
The relatively high cost reflects the specialized nature of this compound and the synthetic effort required for its preparation. Researchers should consider cost-effectiveness when planning experiments involving Fmoc-9-aminononanoic acid, particularly for large-scale applications.
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